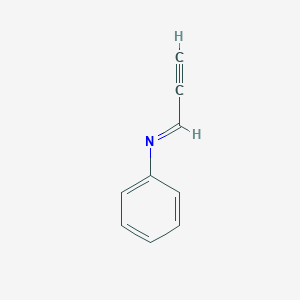
(1E)-N-Phenylprop-2-yn-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Phenylprop-2-yn-1-imine: is an organic compound with the molecular formula C9H7N. It is characterized by the presence of a phenyl group attached to a prop-2-yn-1-imine moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Phenylprop-2-yn-1-imine typically involves the reaction of phenylacetylene with an appropriate amine under specific conditions. One common method is the condensation reaction between phenylacetylene and aniline in the presence of a catalyst such as copper(I) iodide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: (1E)-N-Phenylprop-2-yn-1-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(1E)-N-Phenylprop-2-yn-1-imine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-N-Phenylprop-2-yn-1-imine involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules.
Comparison with Similar Compounds
N-Phenylprop-2-yn-1-amine: Similar structure but with an amine group instead of an imine.
Phenylacetylene: Lacks the imine group but shares the phenyl and alkyne moieties.
N-Phenylprop-2-yn-1-ol: Contains a hydroxyl group instead of an imine.
Uniqueness: (1E)-N-Phenylprop-2-yn-1-imine is unique due to the presence of the imine group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
90404-04-9 |
|---|---|
Molecular Formula |
C9H7N |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
N-phenylprop-2-yn-1-imine |
InChI |
InChI=1S/C9H7N/c1-2-8-10-9-6-4-3-5-7-9/h1,3-8H |
InChI Key |
CJNMURARXXZIED-UHFFFAOYSA-N |
Canonical SMILES |
C#CC=NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxyphenyl)methanesulfinyl]acetamide](/img/structure/B14374120.png)
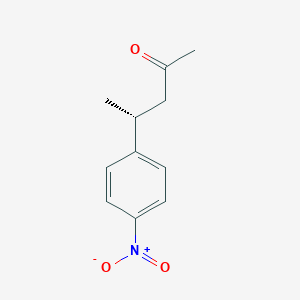
![3-(Hexyloxy)-6-{[4-(hexyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14374133.png)
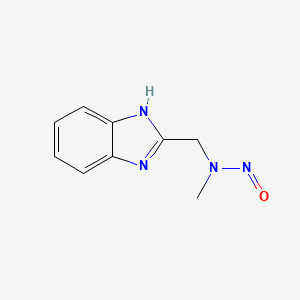
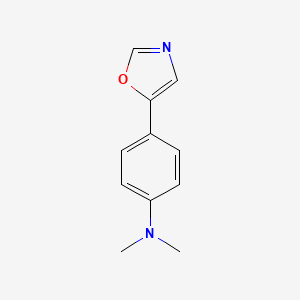
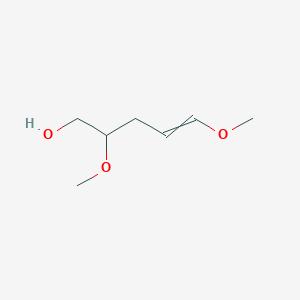
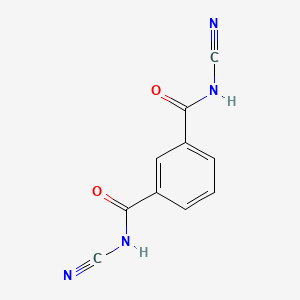
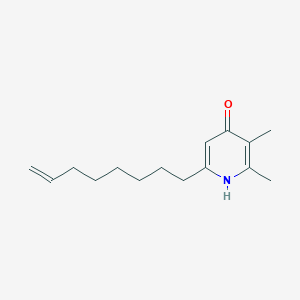

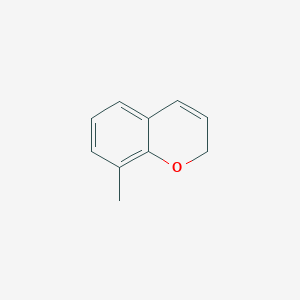

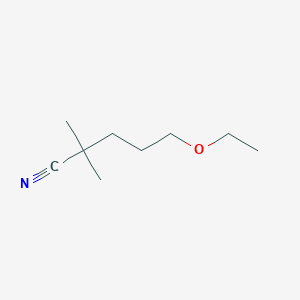
![6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14374186.png)
![2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene](/img/structure/B14374209.png)
